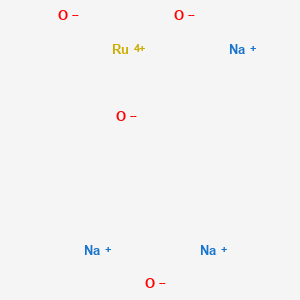
Trisodium ruthenium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium ruthenium tetraoxide is a chemical compound that features ruthenium in its highest oxidation state. Ruthenium tetroxide, the core component, is a yellow volatile solid known for its strong oxidizing properties. It is sparingly soluble in water but freely soluble in carbon tetrachloride. This compound is highly reactive and must be handled with care due to its toxic and explosive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium ruthenium tetraoxide is typically synthesized by oxidizing ruthenium (III) chloride with sodium periodate. The reaction initially produces sodium diperiododihydroxoruthenate (VI), which then decomposes in an acidic solution to form ruthenium tetroxide . The reaction can be summarized as follows: [ 8 \text{Ru}^{3+} + 5 \text{IO}_4^- + 12 \text{H}_2\text{O} \rightarrow 8 \text{RuO}_4 + 5 \text{I}^- + 24 \text{H}^+ ]
Industrial Production Methods: In industrial settings, ruthenium tetroxide is often generated in situ and used in catalytic quantities. This is due to its highly reactive nature, which makes it challenging to store and handle. The compound is usually prepared by stirring an aqueous solution of sodium periodate with a suspension of hydrated ruthenium dioxide in carbon tetrachloride .
Chemical Reactions Analysis
Types of Reactions: Trisodium ruthenium tetraoxide undergoes various types of reactions, primarily oxidation. It is capable of oxidizing a wide range of organic compounds, including alcohols, aldehydes, ethers, amides, and olefins .
Common Reagents and Conditions:
Oxidation of Alcohols: Ruthenium tetroxide can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.
Oxidative Cleavage: It can cleave carbon-carbon double bonds in alkenes and alkynes, converting them into aldehydes, ketones, or carboxylic acids.
Major Products:
Alcohols to Carboxylic Acids/Ketones: Primary alcohols are oxidized to carboxylic acids, while secondary alcohols are converted to ketones.
Alkenes to Aldehydes/Ketones: Alkenes are oxidized to aldehydes or ketones depending on the reaction conditions.
Scientific Research Applications
Trisodium ruthenium tetraoxide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a powerful oxidizing agent in organic synthesis, capable of oxidizing a variety of functional groups.
Analytical Chemistry: Due to its strong oxidizing properties, it is used in analytical chemistry for the detection and quantification of certain compounds.
Material Science: It is employed in the preparation of ruthenium-based catalysts and other advanced materials.
Environmental Chemistry: Ruthenium tetroxide is used in the degradation of environmental pollutants due to its ability to oxidize a wide range of organic compounds.
Mechanism of Action
The mechanism of action of trisodium ruthenium tetraoxide involves its strong oxidizing properties. It can undergo both ionic and radical reactions, depending on the reaction conditions . For example, in the oxidation of alcohols, the rate-determining step can involve hydride abstraction or carbonium ion formation, depending on the acidity of the solution . The compound is consumed in the reaction and then reoxidized by a stoichiometric reoxidant, allowing it to act catalytically .
Comparison with Similar Compounds
Osmium Tetroxide (OsO4): Similar to ruthenium tetroxide, osmium tetroxide is a strong oxidizing agent but is more toxic and expensive.
Perruthenate (TPAP): Tetrapropylammonium perruthenate is another ruthenium-based oxidizing agent used in organic synthesis.
Uniqueness: Trisodium ruthenium tetraoxide is unique due to its ability to oxidize a wide range of organic compounds under relatively mild conditions. Its versatility and strong oxidizing properties make it a valuable reagent in both academic and industrial settings .
Properties
CAS No. |
51429-86-8 |
|---|---|
Molecular Formula |
Na3O4Ru- |
Molecular Weight |
234.0 g/mol |
IUPAC Name |
trisodium;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3Na.4O.Ru/q3*+1;4*-2;+4 |
InChI Key |
QALKGQUGBXNZJX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Ru+4] |
Related CAS |
20427-56-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)

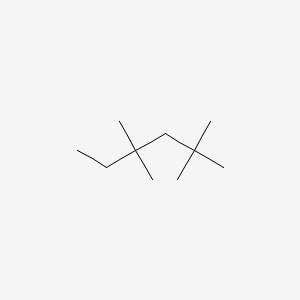
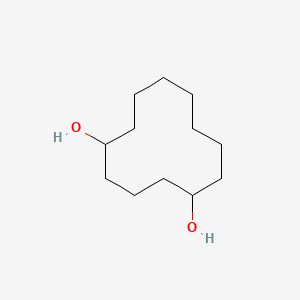
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
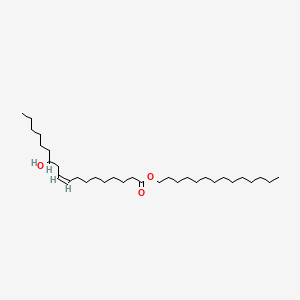
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
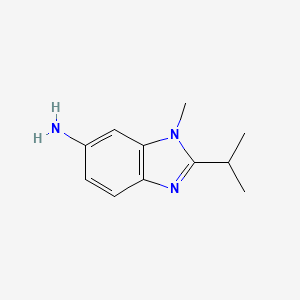
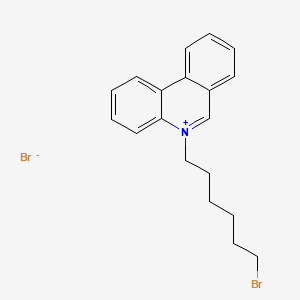
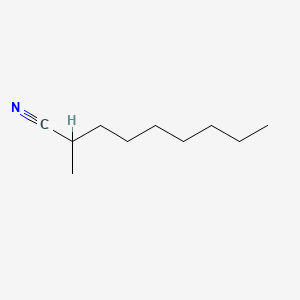
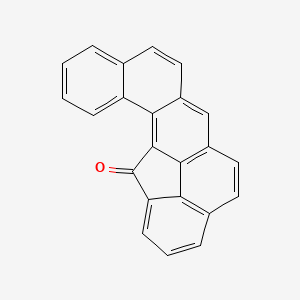
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
